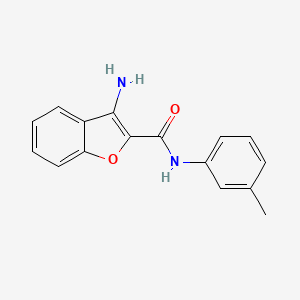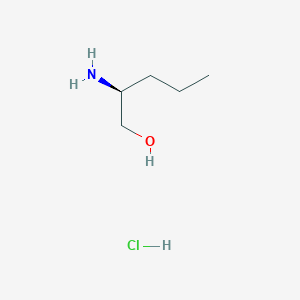
1-Acetylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylpiperidine-2-carboxylic acid is a compound with the molecular formula C8H13NO3 . It is a type of N-acyl-L-alpha-amino acid .
Synthesis Analysis
The synthesis of 2-piperidinones, which includes 1-Acetylpiperidine-2-carboxylic acid, has been achieved through an organophotocatalysed [1+2+3] strategy. This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Another method involves the alkylation stage of the amine with dihaloalkane .Molecular Structure Analysis
The molecular weight of 1-Acetylpiperidine-2-carboxylic acid is 171.19 g/mol . The InChI code is1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12) . The Canonical SMILES is CC(=O)N1CCCCC1C(=O)O . Chemical Reactions Analysis
The reaction of 1-Acetylpiperidine-2-carboxylic acid proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Physical And Chemical Properties Analysis
1-Acetylpiperidine-2-carboxylic acid has a molecular weight of 171.19 g/mol . Its density is 1.213g/cm³, boiling point is 374°C at 760 mmHg, and flash point is 180°C . The compound has a melting point of 139-141°C .Aplicaciones Científicas De Investigación
Role in Drug Designing
Piperidines, including 1-Acetylpiperidine-2-carboxylic acid, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Microbial Mechanisms of Tolerance to Weak Acid Stress
Research on carboxylic acids, including 1-Acetylpiperidine-2-carboxylic acid, has significant implications in understanding microbial adaptation to weak acid stress. This is crucial in various fields such as medicine, health, food safety, and environmental studies.
Synthesis and Biological Activity of Indole-2-Carboxylic Acid Derivatives
Research on the synthesis of indole-2-carboxylic acid derivatives, related to 1-Acetylpiperidine-2-carboxylic acid, highlights their therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities.
Effect of Intramolecular Hydrogen-bond Formation on Molecular Conformation
The study of the molecular conformation of carboxylic groups in amino acids, such as N-acetylproline, a model for 1-Acetylpiperidine-2-carboxylic acid, reveals the impact of intramolecular hydrogen-bond formation on their chemical properties. This research offers a deeper understanding of the behavior of carboxylic acids in complex molecular environments and is relevant for applications in biochemistry and molecular biology.
1-Acetylpyrene in Fluorescent Ester Conjugates
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or other therapeutic applications .
Direcciones Futuras
Peptide drug development, including compounds like 1-Acetylpiperidine-2-carboxylic acid, has made great progress in the last decade. A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 1-Acetylpiperidine-2-carboxylic acid are the ATP synthase subunits alpha, beta, and gamma in mitochondria . These subunits play a crucial role in the production of ATP, the primary energy currency of the cell.
Mode of Action
It is known to interact with the atp synthase subunits in mitochondria
Propiedades
IUPAC Name |
1-acetylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACZWLDAHFCGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidine-2-carboxylic acid | |
CAS RN |
35677-87-3 |
Source


|
| Record name | 1-acetylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)


![(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide](/img/structure/B2632255.png)
![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)

![Diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2632263.png)

![5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2632265.png)
![2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2632267.png)
![2-[(2-Methylcyclohexyl)amino]pyrimidine-4-carbonitrile](/img/structure/B2632270.png)
